2-Amino-3-chlorobenzoic acid

Description

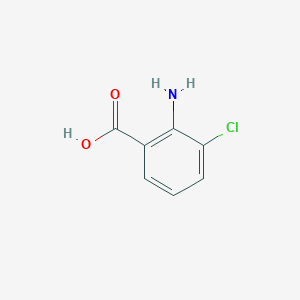

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUAMROXVQLJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213395 | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-47-2 | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and notable biological activities of 2-Amino-3-chlorobenzoic acid (2A3CB). A key intermediate in pharmaceutical synthesis, this compound has garnered significant interest for its potential antimicrobial and anticancer applications. This document details its physicochemical characteristics, provides established experimental protocols, and visualizes its mechanism of action and experimental workflows.

Core Properties and Characteristics

This compound, also known as 3-chloroanthranilic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring an amino group and a chlorine atom on the benzene (B151609) ring adjacent to a carboxylic acid, makes it a versatile building block in organic synthesis. The compound typically appears as a white to off-white or yellowish crystalline powder.[1] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere to maintain its integrity.[1]

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 6388-47-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4] |

| Molecular Weight | 171.58 g/mol | [1][2][4] |

| Melting Point | 189-191 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727). Sparingly soluble in water. | [1][2] |

| pKa | 4.57 ± 0.10 | [2] |

| Sensitivity | Air and light sensitive | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of this compound are crucial for its application in research and development.

Synthesis of this compound

Method 1: Reduction of 3-chloro-2-nitrobenzoic acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-chloro-2-nitrobenzoic acid

-

Water

-

30% aqueous ammonia (B1221849)

-

Sodium dithionite (B78146)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

In a suitable reaction vessel, prepare a stirred solution of 3-chloro-2-nitrobenzoic acid (15 g, 0.074 mol) in water (105 mL).

-

To this solution, add 30% aqueous ammonia (6 mL) followed by an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature.

-

Stir the reaction mixture for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Upon completion, acidify the reaction mixture with concentrated HCl (30 mL) to a pH of 3.

-

Extract the product with ethyl acetate (2 x 500 mL).

-

Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Wash the crude product with diethyl ether (50 mL) to furnish this compound as an off-white solid (9 g, 70% yield).[1][5]

Method 2: Catalytic Amination of 2,3-dichlorobenzoic acid

This method is suitable for larger-scale industrial production.

Materials:

-

2,3-dichlorobenzoic acid

-

Methanol

-

Ammonia gas

-

Copper(I) chloride

-

Water

-

Hydrochloric acid

Procedure:

-

Add methanol (70 mL) to an autoclave and cool to -70 °C.

-

Introduce ammonia gas (16 g, 942 mmol) into the cooled methanol.

-

Add 2,3-dichlorobenzoic acid (30 g, 157 mmol) and copper(I) chloride (0.78 g, 7.85 mmol) to the autoclave.

-

Seal the autoclave and heat it in an oil bath at 130 °C under 30 atmospheres of pressure for 20 hours.

-

After the reaction, cool the autoclave to room temperature and transfer the reaction mixture to a reaction flask.

-

Add water (100 mL) to the reaction solution and heat it in an oil bath to 100 °C to remove ammonia and methanol.

-

Cool the solution to room temperature and adjust the pH to 3 with hydrochloric acid, which will precipitate the product.

-

Filter the precipitated crystals and dry them to obtain this compound as white crystals (21.8 g, 81% yield).[2]

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

Procedure:

-

Dissolve the crude crystalline solid of this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold mixture of ethyl acetate and hexane.

-

Dry the crystals under vacuum to yield pure this compound as pale yellow needles.[1][5]

Biological Activity and Mechanisms

This compound has demonstrated promising bioactivity, particularly as an antimicrobial and anticancer agent.

Anticancer Activity

Studies have shown that this compound exhibits potent cytotoxic effects against breast cancer cell lines, such as MDA-MB-231.[6] Its mechanism of action is linked to the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell survival and proliferation. The compound has been observed to downregulate the expression of key proteins such as PTEN, PCNA, BAX, and STAT3. This downregulation inhibits cell proliferation and migration and induces apoptosis through caspase-mediated pathways.[6]

Antimicrobial Activity

The compound has also shown significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for combating resistant bacterial infections.[6]

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows associated with this compound.

Caption: A simplified workflow for the synthesis and purification of this compound.

Caption: General workflow for the biological evaluation of this compound.

Caption: Proposed mechanism of anticancer action for this compound via the PI3K/AKT pathway.

References

3-Chloroanthranilic Acid: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroanthranilic acid, a derivative of anthranilic acid, has emerged as a molecule of interest in pharmacological research due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of 3-chloroanthranilic acid's effects, with a focus on its anticancer and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

Anthranilic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The addition of a chlorine atom to the anthranilic acid scaffold can significantly modify its physicochemical properties and biological targets. 3-Chloroanthranilic acid, also known as 2-amino-3-chlorobenzoic acid, has demonstrated notable cytotoxic effects against cancer cells and inhibitory activity against key enzymes, suggesting its potential as a lead compound for the development of novel therapeutics. This guide aims to consolidate the existing technical information on 3-chloroanthranilic acid to facilitate future research and development.

Quantitative Data on Biological Activity

The biological activity of 3-chloroanthranilic acid and its related compounds has been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of 3-Chloroanthranilic Acid (this compound)

| Cell Line | Assay Type | Time Point | IC50 (µM) | Reference |

| MDA-MB-231 (Human Breast Cancer) | Not Specified | 24 h | 26 | [1] |

| MDA-MB-231 (Human Breast Cancer) | Not Specified | 48 h | 5 | [1] |

| MDA-MB-231 (Human Breast Cancer) | Not Specified | 72 h | 7.2 | [1] |

Table 2: Enzyme Inhibition by a Related Halo-anthranilic Acid Derivative

| Enzyme | Inhibitor | Inhibition Type | Kᵢ (nM) | Reference |

| 3-Hydroxyanthranilic Acid Oxygenase (3HAO) | 4-Chloro-3-hydroxyanthranilic acid | Competitive | 6 | [2] |

Key Signaling Pathways

Current research suggests that the biological effects of 3-chloroanthranilic acid and related anthranilic acid derivatives may be mediated through the modulation of several key signaling pathways, including those involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Studies on this compound suggest that its cytotoxic effects in breast cancer cells are associated with the downregulation of key components of this pathway.[1]

Kynurenine (B1673888) Pathway and 3-Hydroxyanthranilic Acid Oxygenase (3HAO) Inhibition

The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive compounds. One key enzyme in this pathway is 3-hydroxyanthranilic acid oxygenase (3HAO), which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a neurotoxin. Halogenated derivatives of 3-hydroxyanthranilic acid, such as 4-chloro-3-hydroxyanthranilic acid, are potent competitive inhibitors of 3HAO.[2][3] This suggests a potential neuroprotective role for such compounds in conditions associated with quinolinic acid-induced neurotoxicity.

Experimental Protocols

This section provides an overview of the methodologies typically employed to assess the biological activities of compounds like 3-chloroanthranilic acid.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Example Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-chloroanthranilic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme and to characterize the mechanism of inhibition.

Example Protocol: 3-Hydroxyanthranilic Acid Oxygenase (3HAO) Inhibition Assay

-

Enzyme Preparation: Purify 3HAO from a suitable source (e.g., liver homogenate) or use a commercially available recombinant enzyme.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer) at the optimal pH for the enzyme.

-

Reaction Mixture: In a cuvette, combine the assay buffer, the substrate (3-hydroxyanthranilic acid), and varying concentrations of the inhibitor (e.g., 4-chloro-3-hydroxyanthranilic acid).

-

Reaction Initiation: Initiate the reaction by adding the enzyme to the mixture.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product (α-amino-β-carboxymuconate-ε-semialdehyde) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).[2]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in a specific signaling pathway.

Example Protocol: Analysis of the PI3K/Akt Pathway

-

Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-231) with 3-chloroanthranilic acid at various concentrations for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for the investigation of a compound's biological activity, from initial screening to mechanism of action studies.

Conclusion

3-Chloroanthranilic acid demonstrates promising biological activity, particularly in the context of cancer and neuroinflammation. Its ability to induce cytotoxicity in cancer cells, potentially through the inhibition of the PI3K/Akt pathway, and the potent inhibition of 3HAO by a closely related analog highlight its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of 3-chloroanthranilic acid and to explore its potential as a lead compound in drug discovery programs. Further studies are warranted to expand the quantitative dataset on its biological activities, to fully elucidate the signaling pathways it modulates, and to assess its in vivo efficacy and safety profile.

References

- 1. Identification of Novel Human Breast Carcinoma (MDA-MB-231) Cell Growth Modulators from a Carbohydrate-Based Diversity Oriented Synthesis Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-chloro-3-hydroxyanthranilate reduces local quinolinic acid synthesis, improves functional recovery, and preserves white matter after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Amino-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid (2A3CB), a halogenated derivative of anthranilic acid, has emerged as a molecule of significant interest in biomedical research. Possessing a diverse range of biological activities, including antimicrobial and anticancer properties, understanding its mechanism of action at a molecular level is paramount for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of 2A3CB's mechanism of action in biological systems, supported by available quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways.

Introduction

This compound is a small organic molecule with the chemical formula C₇H₆ClNO₂.[1][2] While it has been utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and pigments, recent studies have illuminated its intrinsic biological activities.[1][3][4] Notably, research has highlighted its efficacy against both pathogenic bacteria, including multidrug-resistant strains, and cancer cell lines, suggesting a multifaceted mechanism of action.[5][6] This document aims to consolidate the existing knowledge on the biological effects of 2A3CB, providing a detailed resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Mechanism of Action

2A3CB has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA).[5][6] The primary postulated mechanism for its antimicrobial action is the competitive inhibition of a key enzyme in the bacterial folate biosynthesis pathway.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

It is hypothesized that 2A3CB acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[5] This bacterial enzyme is essential for the de novo synthesis of folate, a critical cofactor for the production of nucleic acids (DNA and RNA).[5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), 2A3CB is thought to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate and ultimately halting bacterial growth.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of 2A3CB against bacterial strains.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus ATCC 25923) is diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of 2A3CB Dilutions: A stock solution of 2A3CB is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted 2A3CB is inoculated with the bacterial suspension. A positive control (bacteria without 2A3CB) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of 2A3CB that completely inhibits visible bacterial growth.

Anticancer Mechanism of Action

Recent studies have revealed the potent anticancer properties of 2A3CB, particularly against breast cancer cell lines such as MDA-MB-231.[6] The mechanism of its anticancer activity appears to be multifactorial, primarily involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Modulation of the PI3K/AKT Signaling Pathway

2A3CB has been shown to modulate the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6][7] It is suggested that 2A3CB's interaction with this pathway leads to the downregulation of downstream effectors, ultimately promoting apoptosis in cancer cells.

Induction of Apoptosis

The cytotoxic effects of 2A3CB on cancer cells are mediated through the induction of apoptosis. This is evidenced by the downregulation of key proteins involved in cell survival and proliferation, including PTEN, PCNA, and STAT3, as well as the pro-apoptotic protein BAX.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of 2A3CB and incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Time Point | IC₅₀ Value |

| MDA-MB-231 | 24 hours | 26 µM[6] |

| MDA-MB-231 | 48 hours | 5 µM[6] |

| MDA-MB-231 | 72 hours | 7.2 µM[6] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Figure 1: Postulated antimicrobial mechanism of this compound.

Figure 2: Proposed anticancer signaling pathway of this compound.

Figure 3: Experimental workflow for the MTT assay.

Conclusion and Future Directions

This compound exhibits promising antimicrobial and anticancer activities through distinct, yet potentially interconnected, mechanisms of action. Its ability to inhibit bacterial folate synthesis and modulate critical cancer signaling pathways underscores its potential as a lead compound for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular interactions of 2A3CB with its targets. This includes detailed enzyme kinetic studies to confirm the inhibition of DHPS and determine its binding affinity, as well as further investigation into the specific nodes of the PI3K/AKT pathway that are directly affected by the compound. Moreover, in vivo studies are warranted to validate the efficacy and safety of 2A3CB in preclinical models. A deeper understanding of its mechanism of action will be instrumental in unlocking the full therapeutic potential of this versatile molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H6ClNO2 | CID 80807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6388-47-2 [m.chemicalbook.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 6388-47-2 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 6388-47-2 | Benchchem [benchchem.com]

Investigating the Antimicrobial Properties of 2-Amino-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid, a halogenated derivative of anthranilic acid, has emerged as a compound of interest in antimicrobial research. This technical guide provides an in-depth overview of its known antimicrobial properties, putative mechanism of action, and detailed experimental protocols for its evaluation. While qualitative evidence demonstrates activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), quantitative data on its potency remains to be fully elucidated. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of this molecule, offering standardized methodologies for antimicrobial susceptibility testing and cytotoxicity assessment, alongside a proposed mechanism of action centered on the disruption of the bacterial folate biosynthesis pathway.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] Recently, attention has been drawn to halogenated amino-analogues, such as this compound (also known as 3-chloroanthranilic acid), a compound that has demonstrated notable antibacterial activity.[2][3] This guide synthesizes the current understanding of this compound's antimicrobial potential and provides a framework for its systematic investigation.

Antimicrobial Spectrum and Efficacy

Studies have indicated that this compound exhibits a promising spectrum of antimicrobial activity, particularly against Gram-positive bacteria. Bioassay-guided fractionation of metabolites from Streptomyces coelicolor identified this compound as a potent antibacterial agent.[2] Its activity has been confirmed against the following clinically relevant bacteria:

-

Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)[2][4]

-

Bacillus subtilis [2]

-

Escherichia coli [2]

While the qualitative antimicrobial activity is established, there is a notable absence of publicly available, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound. The following tables are provided as a template for researchers to populate with experimentally determined data.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | 25923 | Data not available | Data not available |

| MRSA | (e.g., USA300) | Data not available | Data not available |

| Bacillus subtilis | 6633 | Data not available | Data not available |

| Escherichia coli | 25922 | Data not available | Data not available |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC (µM) |

| Staphylococcus aureus | 25923 | Data not available | Data not available |

| MRSA | (e.g., USA300) | Data not available | Data not available |

| Bacillus subtilis | 6633 | Data not available | Data not available |

| Escherichia coli | 25922 | Data not available | Data not available |

Table 3: Zone of Inhibition Diameters for this compound

| Bacterial Strain | ATCC Number | Disk Concentration | Zone of Inhibition (mm) |

| Staphylococcus aureus | 25923 | Specify conc. | Data not available |

| MRSA | (e.g., USA300) | Specify conc. | Data not available |

| Bacillus subtilis | 6633 | Specify conc. | Data not available |

| Escherichia coli | 25922 | Specify conc. | Data not available |

Proposed Mechanism of Action

The antimicrobial activity of this compound is postulated to stem from its ability to interfere with essential metabolic pathways in bacteria. The primary proposed mechanism is the inhibition of the bacterial folate biosynthesis pathway, a clinically validated target for antimicrobial drugs.[5]

Specifically, this compound is thought to inhibit methylenetetrahydrofolate reductase (MTHFR) .[3] This enzyme is crucial for the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The latter is a vital methyl donor for the synthesis of methionine and, subsequently, S-adenosylmethionine (SAM), which is involved in DNA methylation and other critical cellular processes.[3] By disrupting this pathway, this compound could lead to a depletion of essential metabolites required for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

The general mechanism of action for benzoic acid derivatives also involves the disruption of cellular pH homeostasis.[1] These lipophilic molecules can penetrate the bacterial cell membrane and acidify the cytoplasm, which can inhibit glycolysis and other metabolic processes.[1]

Experimental Protocols

The following are detailed protocols for the systematic evaluation of the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing

The following workflow outlines the general procedure for determining the antimicrobial susceptibility of the target compound.

4.1.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][6]

-

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

-

4.1.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

4.1.3. Agar Well Diffusion for Zone of Inhibition

This method provides a qualitative assessment of antimicrobial activity.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cork borer or pipette tip

-

Bacterial strains of interest

-

-

Procedure:

-

Inoculation: Using a sterile cotton swab, evenly spread the standardized bacterial inoculum (0.5 McFarland) over the entire surface of an MHA plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration and volume (e.g., 50-100 µL) of the this compound solution into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

-

Cytotoxicity Assay

It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

-

Conclusion

This compound presents a promising scaffold for the development of new antimicrobial agents. Its demonstrated activity against key bacterial pathogens, including resistant strains like MRSA, warrants further investigation. The proposed mechanism of action, involving the inhibition of the essential bacterial folate biosynthesis pathway, offers a potential advantage in overcoming existing resistance mechanisms. This technical guide provides researchers with the necessary framework to systematically evaluate the antimicrobial efficacy and safety profile of this compound. The generation of robust quantitative data through the detailed protocols outlined herein will be critical in advancing our understanding of this compound and its potential as a future therapeutic.

References

- 1. Staphylococcus aureus biofilm susceptibility to small and potent β(2,2)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 6388-47-2 | FA00606 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chemical inhibitor of cell growth reduces cell size in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 2-Amino-3-chlorobenzoic Acid in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. Among these, 2-Amino-3-chlorobenzoic acid has been identified as a molecule of interest with potential cytotoxic effects against breast cancer cells. This technical guide provides a comprehensive overview of the current understanding and potential mechanisms of action of this compound and related derivatives in the context of breast cancer. Due to the limited specific data on this compound, this document synthesizes information from studies on structurally similar benzoic acid derivatives to present a representative picture of its potential anticancer activities, experimental evaluation, and implicated signaling pathways.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of new therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Benzoic acid and its derivatives have garnered significant attention due to their diverse biological activities, including anticancer properties. The presence of various substituents on the benzoic acid scaffold can significantly influence their cytotoxic and mechanistic profiles.

This compound, a substituted anthranilic acid derivative, has shown strong cytotoxic effects against human breast cancer cell lines, such as the triple-negative MDA-MB-231 line, and has been found to inhibit cancer cell proliferation and migration[1]. This suggests its potential as a lead compound for the development of novel breast cancer therapies. This guide will explore the potential anticancer activity of this compound by examining the broader context of substituted benzoic acid derivatives, focusing on their cytotoxic effects, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Cytotoxicity of Substituted Benzoic Acid Derivatives on Breast Cancer Cell Lines

While specific IC50 values for this compound are not widely published, studies on other substituted benzoic acid derivatives provide a strong rationale for its potential efficacy. The cytotoxic activity of these compounds is typically evaluated against a panel of breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative MDA-MB-231 line, to assess their potency and selectivity.

Table 1: Representative Cytotoxic Activities (IC50) of Substituted Benzoic Acid Derivatives on Human Breast Cancer Cell Lines

| Compound Class | Derivative Example | Breast Cancer Cell Line | IC50 (µM) | Reference |

| Triazole-benzoic acid hybrids | Compound 14 | MCF-7 | 15.6 | [2] |

| Quinazolinone-benzoic acid derivatives | Compound 5 | MCF-7 | 100 | [2] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | Compound 1 | MCF-7 | 5.9 | [3][4] |

| Compound 1 | MDA-MB-468 | 8.7 | [3][4] | |

| Compound 2 (methyl derivative) | MCF-7 | 1.4 | [3][4] | |

| Compound 2 (methyl derivative) | MDA-MB-468 | 3.7 | [3][4] | |

| 5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | Not applicable | MCF-7 | 3.59 (GI50) | [5] |

| MDA-MB-468 | 4.76 (GI50) | [5] | ||

| MDA-MB-231 | 8.54 (GI50) | [5] |

Note: The data presented are for structurally related benzoic acid derivatives and are intended to be representative of the potential activity of this class of compounds. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

The evaluation of the anticancer activity of compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Culture and Maintenance

-

Cell Lines: Human breast cancer cell lines, such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC (5 µL) and PI (5 µL) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Potential Signaling Pathways Modulated by this compound

Based on studies of other anticancer agents and substituted benzoic acids, several key signaling pathways are likely to be involved in the anticancer activity of this compound.

Induction of Apoptosis

Many benzoic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death[2][6]. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.

-

Upregulation of Pro-apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bax and Bak.

-

Downregulation of Anti-apoptotic Proteins: A decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

-

Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Cell Cycle Arrest

Another common mechanism of action for anticancer compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Some benzoic acid derivatives have been shown to cause cell cycle arrest at the G2/M phase[3][4].

Conclusion and Future Directions

While direct and extensive research on the anticancer activity of this compound in breast cancer is still emerging, the available evidence, coupled with data from structurally related benzoic acid derivatives, strongly suggests its potential as a valuable lead compound. Its reported cytotoxicity against the aggressive MDA-MB-231 cell line warrants further in-depth investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a wider panel of breast cancer cell lines, including different molecular subtypes.

-

Elucidation of Specific Mechanisms: Conducting detailed studies to identify the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models of breast cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its anticancer potency and selectivity.

A deeper understanding of the anticancer properties of this compound could pave the way for the development of a new and effective therapeutic strategy for breast cancer.

References

- 1. This compound | 6388-47-2 | Benchchem [benchchem.com]

- 2. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 3. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-chlorobenzoic acid as a potential plant growth regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid, a halogenated derivative of anthranilic acid, presents a compelling case for investigation as a potential plant growth regulator. While extensive research has focused on its role as a precursor in pharmaceutical and agrochemical synthesis, particularly for thiazolo-[2,3-b]-quinazolones, its intrinsic bioactivity in plants remains an underexplored frontier. This technical guide synthesizes the available, albeit limited, information on the plant growth-regulating potential of this compound and related substituted benzoic acids. It outlines detailed experimental protocols for assessing its auxin-like or phytotoxic activity, presents hypothetical quantitative data, and visualizes potential signaling pathways and experimental workflows. This document serves as a foundational resource for researchers aiming to elucidate the precise role of this compound in plant physiology and to explore its potential applications in agriculture.

Introduction

Substituted benzoic acids represent a class of compounds with diverse biological activities, including auxin-like and phytotoxic effects.[1][2] The position and nature of substituents on the benzene (B151609) ring are critical determinants of their interaction with plant hormonal pathways. This compound, also known as 3-chloroanthranilic acid, is a synthetic organic compound primarily utilized as an intermediate in the synthesis of various chemicals.[3] Notably, it serves as a precursor for thiazolo-[2,3-b]-quinazolones, a class of compounds investigated for various biological activities, though not extensively for plant growth regulation.[4]

The structural similarity of this compound to naturally occurring and synthetic auxins, such as indole-3-acetic acid (IAA) and dicamba, suggests a potential for interaction with auxin signaling pathways. However, the presence of both an amino and a chloro group at the ortho and meta positions, respectively, could confer unique properties, ranging from growth promotion to inhibition. This guide explores the theoretical basis for its potential as a plant growth regulator and provides the necessary framework for its empirical investigation.

Potential Mechanism of Action and Signaling Pathways

The biological activity of this compound in plants is likely mediated through its interaction with hormone signaling pathways, primarily auxin and salicylic (B10762653) acid pathways, given its chemical nature as a substituted benzoic acid.[5][6]

Interaction with Auxin Signaling

Auxins are pivotal for numerous developmental processes in plants, including cell elongation, division, and differentiation. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[7] Substituted benzoic acids can mimic auxin, thereby initiating this signaling cascade.

Crosstalk with Salicylic Acid Pathway

Benzoic acid is a precursor to salicylic acid (SA), a plant hormone crucial for defense against pathogens and response to abiotic stress.[8] The application of exogenous benzoic acid derivatives can lead to an induction of the SA biosynthesis pathway. It is plausible that this compound could be metabolized in the plant, potentially influencing SA levels and downstream responses.

Experimental Protocols

To ascertain the plant growth-regulating properties of this compound, standardized bioassays are essential. The following protocols are adapted from established methods for auxin and phytotoxicity testing.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the effect of a substance on cell elongation in oat coleoptiles.[9][10][11][12]

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes, filter paper

-

Glass holders for water culture

-

This compound stock solution (e.g., 1 mM in a suitable solvent, with appropriate solvent controls)

-

Indole-3-acetic acid (IAA) as a positive control

-

Distilled water

-

Red light source

-

Incubator/growth chamber

Procedure:

-

Germinate Avena seeds in complete darkness. Two days after germination, expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

-

When roots are approximately 2 mm long, transfer the seedlings to glass holders for water culture in darkness.

-

Select uniform, straight coleoptiles. Excise the apical 1 mm of the coleoptile tip.

-

Prepare a series of agar blocks (e.g., 1 mm³) containing a range of concentrations of this compound, a positive control (IAA, e.g., 10 µM), and a negative control (solvent only).

-

After 3 hours, re-decapitate the coleoptiles by removing another 4 mm to eliminate any regenerated tip. Gently pull the primary leaf to break its basal connection.

-

Place an agar block asymmetrically on one side of the cut coleoptile surface. The exposed primary leaf can be used for support.

-

Incubate the coleoptiles in a dark, humid chamber for 90-120 minutes.

-

Photograph or create shadowgraphs of the coleoptiles and measure the angle of curvature.

Arabidopsis thaliana Root Elongation Assay

This assay is highly sensitive for detecting both growth-promoting and inhibitory effects on root development.[13][14][15]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Square Petri dishes with Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar

-

This compound stock solution

-

IAA and a known root growth inhibitor (e.g., 2,4-D) as controls

-

Stereomicroscope with a camera and image analysis software

-

Growth chamber

Procedure:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) followed by bleach and sterile water rinses).

-

Sow the seeds in a line on the surface of the MS agar plates.

-

Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16h light/8h dark) at 22°C.

-

After 4-5 days, when seedlings have developed a primary root, transfer them to new MS plates containing a concentration gradient of this compound, control plates with the solvent, and plates with positive/inhibitory controls.

-

Place the plates back in the growth chamber in a vertical orientation.

-

Mark the position of the root tip at the time of transfer.

-

After a set period (e.g., 3-5 days), photograph the plates and measure the primary root elongation from the marked point using image analysis software.

Data Presentation (Hypothetical)

Due to the lack of published data on the direct effects of this compound on plant growth, the following tables present hypothetical results for illustrative purposes. These tables are structured to facilitate the comparison of quantitative data that would be generated from the experimental protocols described above.

Table 1: Hypothetical Results of Avena Coleoptile Elongation Bioassay

| Treatment Concentration (µM) | Mean Curvature Angle (degrees) ± SD |

| Control (Solvent) | 2.5 ± 0.8 |

| This compound (1) | 5.2 ± 1.1 |

| This compound (10) | 12.8 ± 2.3 |

| This compound (100) | 8.1 ± 1.9 |

| IAA (10 µM - Positive Control) | 25.4 ± 3.1 |

Table 2: Hypothetical Results of Arabidopsis thaliana Primary Root Elongation Assay

| Treatment Concentration (µM) | Primary Root Elongation (mm) ± SD |

| Control (Solvent) | 15.3 ± 2.1 |

| This compound (1) | 13.8 ± 1.9 |

| This compound (10) | 9.7 ± 1.5 |

| This compound (100) | 4.2 ± 0.9 |

| 2,4-D (1 µM - Inhibitory Control) | 3.1 ± 0.7 |

Discussion and Future Directions

The provided framework establishes a clear path for the systematic evaluation of this compound as a potential plant growth regulator. The auxin-like chemical structure suggests that it may exhibit activity in classic auxin bioassays. However, the presence and position of the chloro and amino groups could lead to a range of effects, from weak auxin agonism to antagonism or even phytotoxicity, as observed with some related halogenated benzoic acids.[1]

Future research should focus on:

-

Dose-response studies: A comprehensive analysis across a wide range of concentrations is necessary to determine the optimal activity and potential toxicity thresholds.

-

Structure-activity relationship studies: Synthesizing and testing related derivatives of this compound will help elucidate the importance of the specific substitution pattern for its biological activity.

-

Transcriptomic analysis: Investigating the expression of auxin-responsive and stress-related genes in response to treatment with this compound will provide insights into the underlying molecular mechanisms.

-

Metabolomic analysis: Quantifying endogenous hormone levels, including IAA and SA, following treatment will help to understand the metabolic impact of the compound.

-

Whole-plant bioassays: Evaluating the effects on various crop species under greenhouse and field conditions will be crucial for assessing its potential for agricultural applications.

Conclusion

While direct evidence for the plant growth-regulating activity of this compound is currently lacking in the scientific literature, its chemical structure warrants a thorough investigation. This technical guide provides the necessary theoretical background, detailed experimental protocols, and a framework for data interpretation to facilitate such research. By systematically applying these methodologies, the scientific community can uncover the true potential of this compound and its derivatives as novel tools for modulating plant growth and development.

References

- 1. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis and immunomodulating activity of 5H-thiazolo[2,3-b]quinazolin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Auxin Interactions with Other Hormones in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography [frontiersin.org]

Solubility Profile of 2-Amino-3-chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-3-chlorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and analytical chemistry. This document consolidates available qualitative solubility data, presents detailed experimental protocols for quantitative solubility determination, and outlines the physicochemical properties relevant to its dissolution behavior.

Introduction

This compound (CAS No. 6388-47-2), a substituted benzoic acid derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both an amino and a chloro group on the benzoic acid backbone, imparts a specific polarity that dictates its solubility in different media. Accurate solubility data is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to off-white or yellowish crystalline powder[1] |

| Melting Point | 189-191 °C[2] |

| pKa | 4.57 ± 0.10 (Predicted)[2] |

| LogP | 1.9 (Predicted) |

Qualitative Solubility Profile

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble[3], Soluble[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Methanol | Soluble[1][2] |

| Ethyl Acetate | Soluble |

| Chloroform | Soluble[6] |

| Dichloromethane | Soluble[6] |

Note: The term "soluble" in qualitative descriptions can be broad. For precise applications, quantitative determination is essential. A stock solution of up to 100 mg/mL in DMSO has been reported, which can be achieved with ultrasonic assistance[7].

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is necessary. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method[8][9]. The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques such as gravimetry, UV-Vis spectroscopy, or High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: General workflow for the experimental determination of solubility.

Detailed Protocol: Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed[8].

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred[10].

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using one of the methods described below.

Analytical Methods for Quantification

The choice of analytical method depends on the required accuracy, the concentration range, and the available instrumentation.

The gravimetric method is a simple and direct technique for determining the concentration of a solute in a saturated solution[11][12].

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculate the mass of the dissolved solid and determine the solubility in terms of g/100 mL or mol/L.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the absorption.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration[13].

-

Analyze Sample: Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample at λmax and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution.

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound, especially in complex mixtures or at low concentrations.

Procedure:

-

Develop HPLC Method: Develop a suitable reversed-phase HPLC method for the analysis of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (UV).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Analyze Sample: Dilute the filtered saturated solution with the mobile phase or a suitable solvent.

-

Calculate Concentration: Inject the diluted sample into the HPLC system, determine the peak area, and use the calibration curve to calculate the concentration of this compound in the saturated solution.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay between its intrinsic properties and the properties of the solvent, as well as external factors like temperature. This relationship can be visualized as follows:

Caption: Interplay of factors determining the solubility of a compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While qualitative data suggests solubility in polar organic solvents, for any application requiring precise concentration control, quantitative experimental determination is strongly recommended. The detailed protocols for the shake-flask method coupled with gravimetric, UV-Vis, or HPLC analysis provide a robust approach for obtaining accurate and reliable solubility data. This information is invaluable for researchers and professionals in the pharmaceutical and chemical industries to facilitate efficient process development, formulation, and quality control.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 6388-47-2 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 6388-47-2 - Coompo [coompo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-3-chlorobenzoic Acid: Chemical Structure and Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a benzoic acid backbone substituted with both an amino and a chloro group, render it a versatile precursor for the synthesis of a variety of heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive analysis of its chemical structure, functional groups, and physicochemical properties, supported by spectroscopic data. Furthermore, it delves into its synthesis, potential applications in drug development, and its role in modulating key signaling pathways.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-chloroanthranilic acid, is a crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Chloroanthranilic acid | [3] |

| CAS Number | 6388-47-2 | [4] |

| Molecular Formula | C₇H₆ClNO₂ | [4] |

| Molecular Weight | 171.58 g/mol | [4] |

| Appearance | White to yellow, tan, or grey crystalline powder | [5] |

| Melting Point | 189-191 °C (lit.) | [5] |

| pKa | 4.57 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in water, DMSO, and methanol.[4][6][7] |

Molecular Structure and Functional Group Analysis

The chemical structure of this compound is foundational to its reactivity and utility as a chemical intermediate.

The molecule possesses three key functional groups that dictate its chemical behavior:

-

Carboxylic Acid (-COOH): This acidic functional group is responsible for the compound's ability to act as a proton donor. It readily undergoes reactions typical of carboxylic acids, such as esterification and amide bond formation. The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents on the aromatic ring.

-

Amino Group (-NH₂): The amino group is basic and can be protonated. It is an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution.

-

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through induction but an electron-donating group through resonance. It is a deactivating group in electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

The interplay of these functional groups on the benzene (B151609) ring results in a unique reactivity profile, making it a valuable starting material in organic synthesis.

Spectroscopic Analysis

Spectroscopic data provides definitive evidence for the structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[8]

-

O-H Stretch (Carboxylic Acid): A broad peak is observed in the region of 2500-3300 cm⁻¹.[8]

-

N-H Stretch (Amino Group): Two distinct peaks appear around 3300-3500 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong absorption band is present at approximately 1700 cm⁻¹.[8]

-

C=C Stretch (Aromatic Ring): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[8]

-

C-Cl Stretch: A characteristic absorption can be found in the 700-800 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy further confirm the molecular structure.

-

¹H NMR: The spectrum shows distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. A singlet for the carboxylic acid proton is typically observed at a high chemical shift (e.g., ~11.61 ppm).[9] The aromatic protons will appear as multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift (typically >170 ppm). The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Synthesis and Reactivity

This compound can be synthesized through various methods, with a common approach being the ammonolysis of 2,3-dichlorobenzoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H6ClNO2 | CID 80807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound CAS#: 6388-47-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]